Benzo(a)pyrene diol epoxide
Overview
Description
Benzo[a]pyrene diol epoxide (BPDE) is a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene (BaP), which is widely studied due to its mutagenic and carcinogenic activity . BaP is metabolized in cells, forming highly reactive diol epoxide derivatives that can bind covalently to DNA .
Molecular Structure Analysis
The activated metabolite of BPDE exists mainly as four isomers, which have particular chemical reactivities toward guanosine sites on the DNA . The electronic properties of the BPDE enantiomers, along with a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring, have been reported .Chemical Reactions Analysis
The reactivity and chemistry of BPDE are dependent on the electronic configuration of the biologically activated metabolite . Each of the isomers has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide .Physical And Chemical Properties Analysis
The specific physical and chemical properties of BPDE are not detailed in the retrieved information .Scientific Research Applications
1. Structural Chemistry
- Application : BPDE and its enantiomeric forms have been studied for their wavefunction and reactivity .
- Method : The study involved a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring .
- Results : The results showed that the epoxide ring, which is the core of the reactivity, bears different properties at the level of wavefunction for each isomer . The study also suggested a potential geometrical relationship between the inclination of the epoxide group and its interaction with the guanosine group upon adduct formation .
2. Toxicology
- Application : BPDE adducts to Histidine and Lysine in Serum Albumin have been detected in vivo .
- Method : The study used high-pressure liquid chromatography (HPLC) coupled to high-resolution tandem mass spectrometry (MS) to lower the detection limits and increase the selectivity .
- Results : The (+)-anti-benzo [a]pyrene diol epoxide adducts could be chromatographically resolved by using an HPLC column with a pentafluorophenyl stationary phase .
3. Cancer Research
- Application : BPDE-induced chromosomal aberrations have been studied in relation to lung cancer risk .
- Method : The study involved in vitro induction of chromosomal aberrations by activated BPDE in lymphocyte cultures .
- Results : The characteristics of chromosomal aberrations induced by BPDE were described, and a pilot case-control study was presented .
4. Occupational Health
- Application : BPDE-DNA adducts have been studied among coke-oven workers to monitor occupational exposure to polycyclic aromatic hydrocarbons (PAH) .
- Method : The study used an enzyme-linked immunosorbent assay with anti-trans-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene-DNA antibodies .
- Results : The study tested the feasibility of this method for monitoring occupational exposure to PAH .
5. DNA Repair
- Application : The adaptive upregulation of DNA repair genes following BPDE exposure has been studied .
- Method : The study involved exposing human cells to BPDE and studying the nucleotide excision repair (NER) activity, induction of cell death, and mutations .
- Results : The study provided insights into the cellular response to BPDE exposure .
6. Mutagenesis
- Application : BPDE-induced chromosomal aberrations have been studied in relation to genetic susceptibility to smoking-related cancers .
- Method : The study involved in vitro induction of chromosomal aberrations by activated BPDE in lymphocyte cultures .
- Results : The higher rate of BPDE-induced chromosomal aberrations may be due to inefficient DNA repair .
7. Quantum Chemistry
- Application : The electronic properties of the BPDE enantiomers have been studied, along with a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring .
- Method : The study involved quantum chemical calculations to reveal the reactivity, energy properties, and electronic properties of the mutagen .
- Results : The results showed that the epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer . The study also suggested a potential geometrical relationship between the inclination of the epoxide group and its interaction with the guanosine group upon adduct formation .
8. Environmental Monitoring
- Application : BPDE-DNA adducts have been studied among coke-oven workers to monitor occupational exposure to polycyclic aromatic hydrocarbons (PAH) .
- Method : The study used an enzyme-linked immunosorbent assay with anti-trans-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene-DNA antibodies .
- Results : The study tested the feasibility of this method for monitoring occupational exposure to PAH .
9. Genetic Susceptibility
- Application : BPDE-induced chromosomal aberrations have been studied in relation to genetic susceptibility to smoking-related cancers .
- Method : The study involved in vitro induction of chromosomal aberrations by activated BPDE in lymphocyte cultures .
- Results : The higher rate of BPDE-induced chromosomal aberrations may be due to inefficient DNA repair .
Safety And Hazards
BPDE is a potent carcinogen, leading to the formation of adducts with the DNA, primarily at guanosine positions . It is considered a classic DNA-damaging carcinogen and is commonly found in tobacco smoke and in the ambient environment . Exposure to BPDE may lead to chromosomal aberrations, which may be due to inefficient DNA repair .
Future Directions
Future research could focus on lowering the detection limits and increasing the selectivity of analytical methods for detecting BPDE adducts . Additionally, further studies are needed to understand the mechanism of toxic potential of BPDE . The BPDE mutagen sensitivity assay will facilitate epidemiological studies of genetic susceptibility to smoking-related cancers .
properties
IUPAC Name |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEPMTIXHXSFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036779 | |
Record name | Benzo(a)pyrene diolepoxide 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(a)pyrene diol epoxide | |
CAS RN |
55097-80-8, 58917-67-2 | |
Record name | Benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55097-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene diolepoxide 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.